5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-methyl-3-oxobutanoic acid with cyanoacetamide under acidic conditions to form the pyrrole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and carboxylic acid groups allows for interactions with various biomolecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrrole-3-carboxylic acid: Lacks the cyano group, making it less versatile in certain reactions.
5-cyano-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an oxo group, leading to different chemical properties.
Uniqueness
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the combination of cyano and carboxylic acid functional groups on the pyrrole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyano-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-4-5(7(10)11)3-9-6(4)2-8/h3,9H,1H3,(H,10,11) |
InChI Key |
BNQNNCYKPZHNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C#N |
Origin of Product |
United States |
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